molecular formula C6H11NO B14566073 N-cyclobutylacetamide CAS No. 61771-98-0

N-cyclobutylacetamide

Cat. No.: B14566073
CAS No.: 61771-98-0
M. Wt: 113.16 g/mol
InChI Key: LBMOLPUVXZSPAA-UHFFFAOYSA-N
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Description

N-cyclobutylacetamide: is an organic compound characterized by the presence of a cyclobutyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Cyclobutylamine and Acetyl Chloride Method:

      Reaction: Cyclobutylamine reacts with acetyl chloride.

      Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at low temperatures to control the exothermic nature of the reaction.

      Procedure: Cyclobutylamine is slowly added to a solution of acetyl chloride in an organic solvent like dichloromethane. The mixture is stirred and maintained at a low temperature to ensure complete reaction.

  • Cyclobutylamine and Acetic Anhydride Method:

      Reaction: Cyclobutylamine reacts with acetic anhydride.

      Conditions: This reaction is usually performed at room temperature.

      Procedure: Cyclobutylamine is added to acetic anhydride, and the mixture is stirred until the reaction is complete. The product is then purified by recrystallization.

Industrial Production Methods:

  • The industrial production of N-cyclobutylacetamide typically involves large-scale synthesis using the above methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Conditions: Oxidation reactions are generally carried out in acidic or basic media.

      Products: Oxidation of N-cyclobutylacetamide can lead to the formation of cyclobutylcarboxylic acid derivatives.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Reduction reactions are typically performed in anhydrous solvents under inert atmosphere.

      Products: Reduction can convert this compound to cyclobutylmethylamine.

  • Substitution:

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Substitution reactions are carried out under controlled temperatures to prevent side reactions.

      Products: Substitution reactions can yield halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

  • N-cyclobutylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Medicine:

  • Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases, including cancer and neurological disorders.

Industry:

  • This compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-cyclobutylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits and applications.

Comparison with Similar Compounds

    N-cyclobutylformamide:

    N-cyclobutylpropionamide:

Uniqueness:

  • N-cyclobutylacetamide is unique due to its specific acetamide moiety, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

CAS No.

61771-98-0

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-cyclobutylacetamide

InChI

InChI=1S/C6H11NO/c1-5(8)7-6-3-2-4-6/h6H,2-4H2,1H3,(H,7,8)

InChI Key

LBMOLPUVXZSPAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC1

Origin of Product

United States

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